molecular formula C10H11BrO4 B13969464 Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

Cat. No.: B13969464
M. Wt: 275.10 g/mol
InChI Key: QWFCEOHPCQLVAP-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is an organic compound that belongs to the class of aryloxyacetates It is characterized by the presence of a bromine atom and a methoxy group attached to a phenoxy ring, which is further connected to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate typically involves the reaction of 4-bromo-2-methoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetates.

    Oxidation: Formation of methoxybenzoic acids or aldehydes.

    Reduction: Formation of methoxyphenoxyethanol.

Scientific Research Applications

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate involves its interaction with various molecular targets depending on the context of its use. In organic synthesis, it acts as a reactive intermediate that can undergo further chemical transformations. In medicinal chemistry, its mechanism may involve binding to specific enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromophenoxy)acetate
  • Methyl 4-(4-bromophenoxy)benzoate
  • 1-(3-Bromophenoxy)acetone

Uniqueness

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is unique due to the presence of both a bromine atom and a methoxy group on the phenoxy ring. This combination imparts specific reactivity and properties that are distinct from other similar compounds. For instance, the methoxy group can influence the electron density on the aromatic ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions .

Biological Activity

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H11BrO3
  • Molecular Weight : Approximately 273.1 g/mol
  • Functional Groups : The compound features a methoxy group, a bromine atom, and an ester functional group, which contribute to its reactivity and biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Modulation : The presence of bromine and methoxy groups enhances its reactivity, allowing it to interact with specific enzymes and receptors. This interaction can modulate enzyme-substrate dynamics, influencing various biochemical pathways.
  • Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to increased apoptosis (programmed cell death) .
  • Inhibition of Cell Migration : Studies have indicated that related compounds can inhibit the migration of cancer cells, which is crucial for preventing metastasis .

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • A375 Melanoma Cells : The compound induced G2/M phase arrest and increased apoptosis rates significantly. In a dose-dependent manner, it was observed that the percentage of apoptotic cells rose from 4.3% to 61.4% after treatment for 48 hours .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Gram-positive and Gram-negative Bacteria : Similar compounds have shown moderate to good antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM

Case Studies

  • In Vitro Studies : A study demonstrated that this compound effectively inhibited cell proliferation in A375 melanoma cells through apoptosis induction and cell cycle arrest .
  • Antimicrobial Screening : Another investigation screened related compounds for their antimicrobial properties, revealing promising results against both bacterial and fungal strains .

Properties

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

methyl 2-(4-bromo-2-methoxyphenoxy)acetate

InChI

InChI=1S/C10H11BrO4/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2/h3-5H,6H2,1-2H3

InChI Key

QWFCEOHPCQLVAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)OC

Origin of Product

United States

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